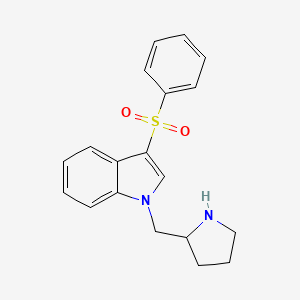methanone CAS No. 660856-40-6](/img/structure/B12540679.png)
[2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, a dichloroaniline moiety, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichloroaniline Moiety: This step involves the nucleophilic substitution of a suitable dichloroaniline derivative onto the thiazole ring.
Introduction of the Fluorophenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, catalysts like palladium or nickel, and appropriate bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
Uniqueness
The presence of the fluorophenyl group in 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its analogs with different halogen substituents.
属性
CAS 编号 |
660856-40-6 |
|---|---|
分子式 |
C16H9Cl2FN2OS |
分子量 |
367.2 g/mol |
IUPAC 名称 |
[2-(3,5-dichloroanilino)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-9-5-10(18)7-11(6-9)21-16-20-8-14(23-16)15(22)12-3-1-2-4-13(12)19/h1-8H,(H,20,21) |
InChI 键 |
MUZYDNPSPIXYDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
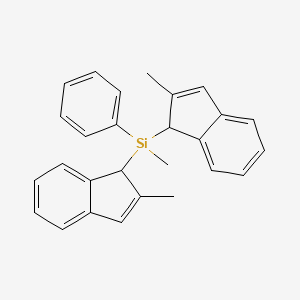
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
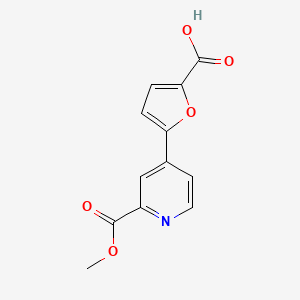
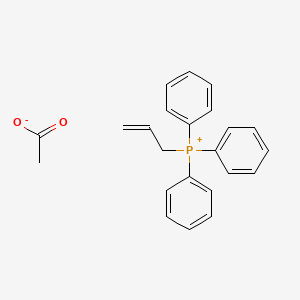
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
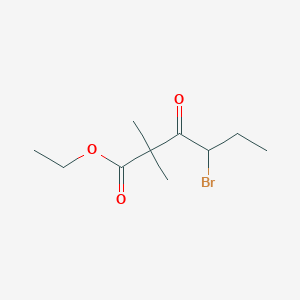
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)

